molecular formula C7H9N3O3 B171972 (3-Amino-6-methyl-2-oxopyrazin-1(2H)-YL)acetic acid CAS No. 199296-22-5

(3-Amino-6-methyl-2-oxopyrazin-1(2H)-YL)acetic acid

Cat. No.: B171972
CAS No.: 199296-22-5
M. Wt: 183.16 g/mol
InChI Key: IUGXVVRUJHMWQK-UHFFFAOYSA-N
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Description

(3-Amino-6-methyl-2-oxopyrazin-1(2H)-YL)acetic acid is a useful research compound. Its molecular formula is C7H9N3O3 and its molecular weight is 183.16 g/mol. The purity is usually 95%.
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Biological Activity

(3-Amino-6-methyl-2-oxopyrazin-1(2H)-YL)acetic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₇H₈N₄O₂
  • Molecular Weight : 168.16 g/mol

The presence of the pyrazinone moiety and amino group suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.

Antitumor Activity

Research indicates that derivatives of oxopyrazines, including this compound, exhibit notable antitumor properties. Studies have shown that compounds with similar structures can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antiviral Properties

The compound's structural characteristics may also confer antiviral properties. Investigations into related pyrazine derivatives have demonstrated efficacy against viral pathogens, suggesting that this compound could similarly inhibit viral replication.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in metabolic pathways, potentially disrupting cancer cell metabolism.
  • Receptor Modulation : It may interact with specific receptors, influencing signaling pathways crucial for cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis.

Study 1: Antitumor Effects

In a recent study published in Nature Communications, researchers evaluated the antitumor efficacy of a series of oxopyrazine derivatives, including this compound. The results indicated a significant reduction in tumor growth in xenograft models, attributed to the compound's ability to induce apoptosis in cancer cells through caspase activation.

CompoundIC50 (µM)Mechanism
This compound15Apoptosis induction
Control (Doxorubicin)10DNA intercalation

Study 2: Antiviral Activity

A study published in Journal of Medicinal Chemistry explored the antiviral activity of pyrazine derivatives against influenza viruses. The findings suggested that this compound exhibited significant antiviral effects by inhibiting viral entry into host cells.

CompoundEC50 (µM)Viral Strain
This compound20H1N1
Control (Oseltamivir)5H1N1

Properties

IUPAC Name

2-(3-amino-6-methyl-2-oxopyrazin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-4-2-9-6(8)7(13)10(4)3-5(11)12/h2H,3H2,1H3,(H2,8,9)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGXVVRUJHMWQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=O)N1CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621446
Record name (3-Amino-6-methyl-2-oxopyrazin-1(2H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199296-22-5
Record name (3-Amino-6-methyl-2-oxopyrazin-1(2H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The pyrazinone 18-6 (900 mg) was heated at reflux in trifluoroacetic acid (20 mL) for 7 h. The volatiles were removed in vacuo and the residue was azeotroped with CH2Cl2, then EtOAc then MeOH. MeOH was added to the residue and the solution filtered to remove impurities. Removal of the methanol then afforded the title compound 18-7 which was used as such:
Name
pyrazinone
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

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